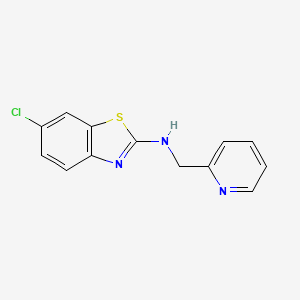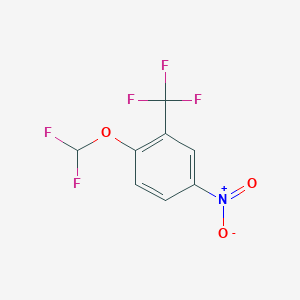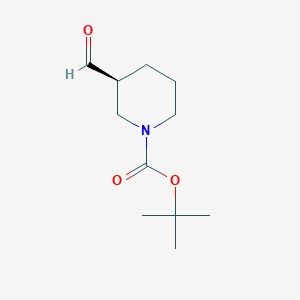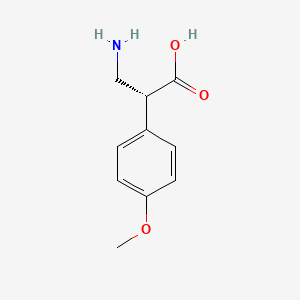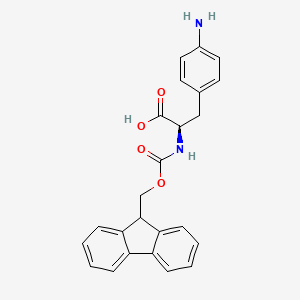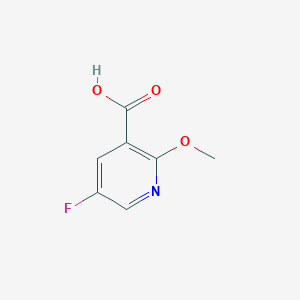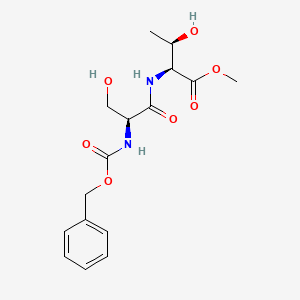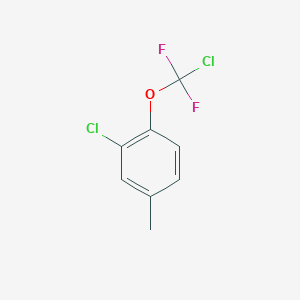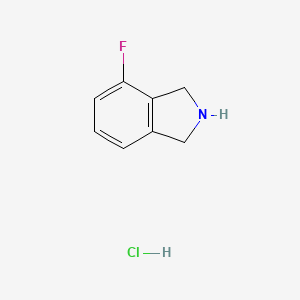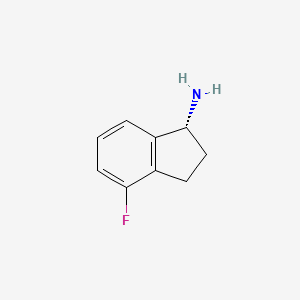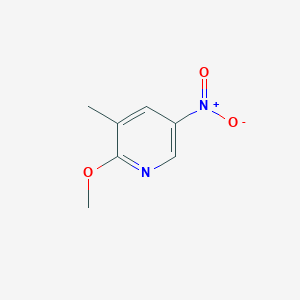![molecular formula C14H15NO3 B1390888 5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione CAS No. 1087644-54-9](/img/structure/B1390888.png)
5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione
説明
“5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione” is a chemical compound that can be used for pharmaceutical testing . It is available for purchase from various chemical suppliers .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. Some basic properties like molecular weight (245.27) and density (1.3±0.1 g/cm3) are mentioned .科学的研究の応用
Antimycobacterial Activity
One notable application of 5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione derivatives is in the development of antimycobacterial agents. Research has demonstrated the synthesis of novel derivatives from 2,3,4,5-tetrafluoro benzoic acid, which were then evaluated for their in vitro and in vivo antimycobacterial activities against various strains of Mycobacterium tuberculosis, including multi-drug resistant strains. One compound, in particular, showed significant activity in reducing bacterial load in lung and spleen tissues in an animal model, highlighting its potential in treating mycobacterial infections (Dinakaran et al., 2008).
NMDA Receptor Antagonism
Another research focus has been on the development of NMDA receptor antagonists using tricyclic quinoxalinediones. These compounds were synthesized and evaluated for their affinity for the glycine binding site of the NMDA receptor, with certain derivatives showing high affinity and potential as potent glycine antagonists. This suggests a possible application in neurological conditions where NMDA receptor activity is a factor (Nagata et al., 1994).
Cytotoxic Activity
Research into the cytotoxic activities of 7-aryl-10,11-dihydro-7H-chromeno[4,3-b]quinoline-6,8(9H,12H)-dione derivatives has revealed that these compounds exhibit moderate cytotoxic activities against various human cancer cell lines. This research has also shown that the oxidation of dihydropyridine rings to pyridine in these derivatives can improve their cytotoxic activity, indicating their potential as anticancer agents (Motamedi et al., 2014).
Anticancer Agents
The design and synthesis of 4-piperazinylquinoline derivatives, based on the isatin scaffold, have been explored for their anti-breast cancer properties. Among these, certain derivatives showed significant cytotoxic effects on breast cancer cell lines, highlighting the potential of 4-piperazinylquinoline linked isatin analogs as prototypes for developing new classes of anti-breast cancer agents (Solomon et al., 2010).
特性
IUPAC Name |
10,12,12-trimethyl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-8-7-14(2,3)15-11-9(8)5-4-6-10(11)18-13(17)12(15)16/h4-6,8H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUDXVUSSXRFIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C3=C1C=CC=C3OC(=O)C2=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



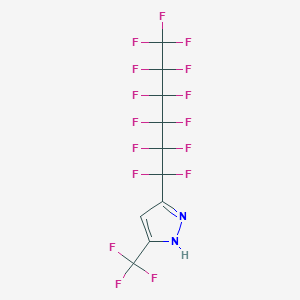
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide](/img/structure/B1390810.png)
![2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1390812.png)
